(R)-5-Methyl-indan-1-ylamine
Description
Significance of Chiral Amines in Synthetic Organic Chemistry and Medicinal Chemistry Research
Chiral amines are indispensable organic compounds in the realms of synthetic and medicinal chemistry. Their importance is rooted in the concept of chirality, where a molecule and its mirror image are non-superimposable. libretexts.org These mirror-image isomers, known as enantiomers, can exhibit profoundly different behaviors in biological systems. The therapeutic action of many pharmaceuticals relies on precise interactions with biological targets like enzymes and receptors, which are themselves chiral. openaccessgovernment.org Consequently, these targets often interact differently with each enantiomer of a chiral drug. openaccessgovernment.orgnih.gov
This differential activity has major implications for drug development. Frequently, one enantiomer produces the desired therapeutic effect, while the other is less active, inactive, or may even cause harmful side effects. openaccessgovernment.orgnih.gov The historical example of thalidomide, where one enantiomer was an effective sedative and the other was teratogenic, underscored the critical need to evaluate enantiomers separately. openaccessgovernment.orgrsc.org This has led to a major shift in the pharmaceutical industry toward developing single-enantiomer drugs. Regulatory bodies like the U.S. Food and Drug Administration (FDA) now have policies that often mandate the individual assessment of each enantiomer in a new chiral drug candidate. nih.govrsc.orgvapourtec.com
In synthetic organic chemistry, chiral amines are highly valued as chiral auxiliaries, catalysts, and foundational building blocks for creating complex, enantiomerically pure molecules. nih.govscielo.br As chiral auxiliaries, they can be temporarily attached to a non-chiral molecule to guide a reaction toward a specific enantiomeric product. tcichemicals.com As chiral catalysts, they can control the stereochemical course of a reaction with high selectivity. nih.gov Moreover, a significant portion of pharmaceuticals and fine chemicals, estimated to be around 40-45%, incorporate a chiral amine structure. openaccessgovernment.orgnih.gov The development of efficient methods for synthesizing enantiomerically pure amines remains a key area of research. nih.govacs.orgrsc.org
Overview of Chiral Indanylamines: Structural Significance and Research Context
Chiral indanylamines are a class of chiral amines built on the indane framework—a bicyclic structure where a benzene (B151609) ring is fused to a cyclopentane (B165970) ring. orgsyn.org The amine group is typically located on the five-membered ring. The rigid and conformationally restricted nature of the indane scaffold makes these molecules particularly effective in controlling the 3D arrangement of atoms during chemical reactions.
The structural importance of chiral indanylamines stems from their ability to provide a high level of stereochemical control. The fixed orientation of the amine group relative to the rigid ring system allows for predictable interactions, making them effective as chiral resolving agents for separating enantiomers. tcichemicals.com They achieve this by forming diastereomeric salts with a racemic mixture; these salts have different physical properties, such as solubility, which allows for their separation.
In research, chiral indanylamines are widely used as key intermediates in the synthesis of various biologically active compounds and pharmaceuticals. orgsyn.org The indane nucleus itself is a structural component of several drugs, and the precise placement of a chiral amine group is often a critical synthetic step. The versatility of the indane system also allows for the addition of various functional groups, enabling chemists to fine-tune the molecule's properties for specific applications in catalysis and materials science.
Historical Development and Current Research Trends in Stereoselective Synthesis of Chiral Amines
The field of stereoselective synthesis of chiral amines has advanced significantly over the years. Initially, the primary method for obtaining a single enantiomer was through the resolution of a racemic mixture, a process that, while still in use, is inherently inefficient with a maximum theoretical yield of 50%. tcichemicals.com
The emergence of asymmetric synthesis brought about a paradigm shift. Early methods often relied on chiral auxiliaries derived from naturally occurring chiral molecules. tcichemicals.com A more significant breakthrough was the development of catalytic asymmetric reactions. acs.org These include methods based on transition-metal catalysts, which are used in reactions like asymmetric hydrogenation, and organocatalysis, which employs small, metal-free organic molecules to achieve stereocontrol. nih.govacs.org
Current research continues to push the boundaries of efficiency and selectivity. There is a strong focus on creating novel chiral ligands and organocatalysts to broaden the scope of these reactions. nih.govacs.org Sustainability is another major driver, with an emphasis on greener reaction conditions and the use of biocatalysis. Enzymes, particularly transaminases, are increasingly used for the asymmetric synthesis of amines from ketones due to their high selectivity and mild operating conditions. rsc.org The development of C-H amination, which directly converts a carbon-hydrogen bond to a carbon-nitrogen bond, represents a cutting-edge approach that promises more streamlined and atom-economical syntheses in the future.
Structure
3D Structure
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R)-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1 |
InChI Key |
GPCQIJHZALEOMP-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@@H](CC2)N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2)N |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for R 5 Methyl Indan 1 Ylamine
Asymmetric Catalytic Synthesis Approaches
Asymmetric catalysis offers the most elegant and atom-economical pathways to chiral molecules. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of (R)-5-Methyl-indan-1-ylamine, the primary strategies involve the asymmetric hydrogenation of prochiral precursors and, more recently, advanced C-H functionalization techniques.
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used strategy for producing optically active amines from prochiral ketones and imines. nih.govgoogle.com This method's high efficiency, excellent enantioselectivity, and operational simplicity make it a preferred industrial process. nih.gov The key to success lies in the design of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate. nih.gov Metals such as ruthenium, iridium, and rhodium have been extensively studied for this purpose. nih.gov
Ruthenium complexes are highly effective for the asymmetric hydrogenation of ketones and imines. nih.gov The development of chiral diphosphine ligands, often in combination with chiral diamines, has led to robust catalytic systems for producing chiral alcohols and amines with high enantioselectivity. nih.gov For the synthesis of chiral indanylamines, the hydrogenation of a precursor like 5-methyl-1-indanone (B1336591) to the corresponding chiral alcohol, followed by further functionalization, is a common route. Ruthenium catalysts featuring NNP ligands derived from cinchona alkaloids have demonstrated the ability to hydrogenate various aromatic ketones to valuable chiral alcohols with excellent enantiomeric excess (up to 99.9% ee). nih.gov The mechanism typically involves the formation of a ruthenium hydride complex, which then transfers a hydridic Ru-H and a protic N-H unit to the carbonyl group of the ketone precursor. nih.gov
Furthermore, ruthenium N-heterocyclic carbene (Ru-NHC) complexes have been developed for the asymmetric hydrogenation of heteroaromatic systems like indoles, showcasing the versatility of ruthenium catalysis in creating chiral cyclic structures. nih.gov
| Catalyst System | Ligand Type | Substrate Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ru-complex | Cinchona Alkaloid-derived NNP | Aromatic Ketones | Up to 99.9% | nih.gov |
| trans-RuCl₂[(R)-xylbinap][(R)-daipen] | Diphosphine/Diamine | Aromatic Ketones | 92-99% | nih.gov |
| Phanephos-Ru-diamine | Diphosphine/Diamine | Aromatic & Heteroaromatic Ketones | High | nih.gov |
| Ru-NHC Complex | N-Heterocyclic Carbene | Protected Indoles | Good | nih.gov |
Iridium-based catalysts have emerged as superior systems for the direct asymmetric hydrogenation of imines and certain challenging ketones. nih.gov The design of tridentate chiral ligands has been particularly fruitful, enhancing catalyst stability, efficiency, and enantioselectivity. nih.govresearchgate.net Chiral spiro aminophosphine (B1255530) (SpiroAP) ligands, when modified to be tridentate (e.g., SpiroPAP by adding a pyridine (B92270) group), create highly stable and effective iridium catalysts. nih.gov These Ir-SpiroPAP catalysts have achieved exceptional turnover numbers (up to 4.5 million) and enantioselectivities in the hydrogenation of aryl ketones. nih.gov
For the synthesis of chiral indanylamines, iridium-catalyzed asymmetric hydrogenation of the corresponding imine precursor is a direct and efficient route. google.com Iridium catalysts can also be used for the asymmetric hydrogenation of cyclic enamines to produce optically active cyclic tertiary amines. capes.gov.br The versatility of iridium catalysis is further demonstrated in the hydrogenation of substituted pyridinium (B92312) salts to yield stereodefined piperidines, highlighting its power in dearomatization reactions. rsc.org
Table 2: Examples of Iridium-Catalyzed Asymmetric Hydrogenation Note: This table presents representative data for analogous substrate hydrogenations, illustrating the capability of Iridium systems.
| Catalyst System | Ligand Type | Substrate Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ir-SpiroPAP | Tridentate Spiro Aminophosphine | Aryl Ketones | >99% | nih.govresearchgate.net |
| Ir-complex | Ferrocene-based f-binaphane | Imines | 95-99.6% | google.com |
| Ir-complex | Tropos Biphenyl Phosphine-Oxazoline | 2-Substituted 1,4-Benzodioxines | Good to Moderate | researchgate.net |
| Ir-polydiamines | Polymeric Chiral Diamine | Functionalized Ketones | Up to 99% | nih.govnih.gov |
While ruthenium and iridium dominate the field, other transition metals like rhodium and cobalt are also valuable for asymmetric hydrogenation. nih.gov Rhodium complexes, particularly with chiral diphosphine ligands such as DuanPhos, have been successfully used for the highly regioselective and enantioselective hydrogenation of cyclic dienamides, providing access to chiral cyclic allylic amines with up to 99% ee. nih.gov Rhodium-catalyzed asymmetric hydrogenation of 3-benzoylaminocoumarins using BridgePhos ligands also yields chiral products with excellent enantioselectivities (up to 99.7% ee). nih.gov
More recently, catalysts based on earth-abundant metals are gaining attention. nih.gov For instance, cobalt-chiral diphosphine systems can promote intramolecular hydroacylation reactions to produce indanone derivatives with high enantioselectivity. researchgate.net
Table 3: Examples of Other Transition Metal-Catalyzed Asymmetric Hydrogenations Note: This table shows the application of other metals in synthesizing chiral cyclic molecules.
| Metal | Ligand Type | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Rhodium | DuanPhos | Asymmetric Hydrogenation | Chiral Cyclic Allylic Amines | Up to 99% | nih.gov |
| Rhodium | BridgePhos | Asymmetric Hydrogenation | Chiral 3-Amino Dihydrocoumarins | Up to 99.7% | nih.gov |
| Cobalt | Chiral Diphosphine | Intramolecular Hydroacylation | Indanone Derivatives | High | researchgate.net |
Asymmetric reductive amination (ARA) is a highly efficient one-pot process that converts a ketone directly into a chiral amine. This method combines the formation of an imine intermediate and its subsequent reduction in a single reaction vessel, often using a hydrogen source or a hydride transfer reagent. Biocatalytic approaches using engineered enzymes like amine dehydrogenases (AmDHs) are particularly powerful. nih.gov These enzymes catalyze the synthesis of chiral amines from a ketone (e.g., 5-methyl-indan-1-one) using ammonia (B1221849) as the amine donor and NAD(P)H as a cofactor. nih.gov
Chemical methods for ARA also exist, often employing transition metal catalysts. Asymmetric transfer hydrogenation (ATH) is a related process that uses hydrogen donors like formic acid or isopropanol (B130326) and has been widely applied for making chiral amines. nih.gov Iridium complexes with polymeric chiral diamine ligands have proven to be efficient and recyclable catalysts for the ATH of ketones. nih.govnih.gov
Enantioselective C-H functionalization represents a cutting-edge strategy in organic synthesis, offering novel and step-economical routes to complex molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds. rsc.orgnumberanalytics.com This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. mdpi.com While still an emerging area for the direct synthesis of this compound, the principles have been established for related structures.
The strategy could involve a transition-metal-catalyzed reaction where a directing group on an indane scaffold guides the catalyst to a specific C-H bond for amination. numberanalytics.com Palladium, rhodium, and iridium are common catalysts for such transformations. numberanalytics.com The development of new ligands is crucial for controlling both the position of the functionalization (regioselectivity) and the stereochemistry (enantioselectivity). numberanalytics.comyoutube.com Another approach involves constructing the indane ring itself through a C-H activation/annulation cascade, a powerful tool for building complex molecular architectures. mdpi.com Although specific examples leading directly to this compound are not yet prevalent, the rapid development in C-H activation holds significant promise for future synthetic applications in this area. rsc.orgnumberanalytics.com
Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Imine and Ketone Precursors to this compound
Biocatalytic Approaches to this compound
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. For the production of this compound, enzymatic methods, particularly those involving transaminases and chemoenzymatic cascades, are of significant interest.
Engineered Enzyme-Mediated Synthesis (e.g., Transaminases, Amine Dehydrogenases)
The asymmetric synthesis of chiral amines from their corresponding prochiral ketones is a key application of engineered enzymes. Transaminases (TAs), also known as aminotransferases, are particularly well-suited for this transformation. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a ketone acceptor.
The synthesis of this compound would start from the prochiral ketone, 5-methyl-1-indanone. An (R)-selective transaminase would then catalyze the asymmetric amination of this ketone to yield the desired (R)-enantiomer of the amine with high enantiomeric excess (ee). The continuous development of enzyme engineering and directed evolution has led to the creation of transaminases with improved substrate scope, activity, and stability, making them suitable for industrial-scale synthesis. While specific studies on engineered transaminases for 5-methyl-1-indanone are not widely published, the principles are well-established for structurally similar ketones.
Amine dehydrogenases (ADHs) represent another class of enzymes capable of producing chiral amines. These enzymes catalyze the reductive amination of a ketone using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent. Engineered (R)-selective ADHs could be employed for the synthesis of this compound from 5-methyl-1-indanone.
Chemoenzymatic Cascades for Chiral Amine Production
Chemoenzymatic cascades combine the advantages of both chemical and enzymatic catalysts in a one-pot reaction sequence, which can improve efficiency and reduce waste. A potential chemoenzymatic cascade for the synthesis of this compound could involve the initial chemical synthesis of 5-methyl-1-indanone, followed by an enzymatic asymmetric reductive amination step using an (R)-selective transaminase or amine dehydrogenase.
For instance, a chemoenzymatic process could start with a Friedel-Crafts acylation to produce 5-methyl-1-indanone. This intermediate would then be directly converted to this compound in the same reaction vessel by introducing an engineered (R)-selective transaminase and an amine donor. Such integrated processes are highly sought after in green chemistry for their atom economy and reduced environmental impact.
Chiral Resolution Techniques for Racemic 5-Methyl-indan-1-ylamine and Intermediates
Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture into its individual enantiomers. For 5-methyl-indan-1-ylamine, this can be achieved through several techniques.
Diastereomeric Salt Formation and Crystallization-Based Resolution
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. whiterose.ac.ukmdpi.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. whiterose.ac.ukmdpi.com This difference in solubility allows for their separation by fractional crystallization.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. whiterose.ac.uk For the resolution of racemic 5-methyl-indan-1-ylamine, one would select an appropriate chiral acid and a suitable solvent system to maximize the solubility difference between the two diastereomeric salts. For example, in a process analogous to the resolution of 4-cyano-1-aminoindane, a chiral acid like di-p-toluoyl-L-tartaric acid could be used. chemrxiv.org After crystallization, the less soluble diastereomeric salt is isolated, and the desired (R)-amine is liberated by treatment with a base. The more soluble diastereomer remains in the mother liquor.
| Resolving Agent Class | Example Resolving Agent | Principle of Separation |
| Chiral Carboxylic Acids | (R)-Mandelic Acid | Formation of diastereomeric salts with different solubilities. |
| Chiral Carboxylic Acids | L-Tartaric Acid | Formation of diastereomeric salts with different solubilities. |
| Chiral Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic Acid | Formation of diastereomeric salts with different solubilities. |
Chiral Chromatographic Separation Techniques (e.g., HPLC)
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method. The separation is based on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times.
| Chiral Stationary Phase Type | Common Mobile Phase | Detection Method |
| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane (B92381)/Isopropanol | UV |
| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Hexane/Ethanol | UV |
| Macrocyclic glycopeptide (e.g., Chirobiotic V) | Methanol (B129727)/Water/Acid or Base | UV/MS |
Kinetic Resolution Strategies
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. Enzymes are often used as catalysts in kinetic resolutions due to their high enantioselectivity.
Lipases are a class of enzymes commonly used for the kinetic resolution of racemic alcohols and amines through acylation reactions. For racemic 5-methyl-indan-1-ylamine, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated product and the unreacted amine can then be separated. Studies on the lipase-catalyzed kinetic resolution of similar compounds have shown high efficiency and enantioselectivity. mdpi.comnih.gov
Another enzymatic approach involves the use of amine oxidases or dehydrogenases. For instance, an (S)-selective amine oxidase could be used to selectively oxidize the (S)-enantiomer of racemic 5-methyl-indan-1-ylamine to the corresponding imine, which can then be removed, leaving the (R)-amine in high enantiomeric excess.
The synthesis of the chiral amine, this compound, necessitates a carefully designed stereoselective approach. The key to achieving the desired enantiopurity lies in the strategic formation and reaction of critical precursors and intermediates. This section details the primary synthetic stages, including the preparation of the foundational indanone scaffold, its stereoselective reduction to a chiral indanol, and the subsequent conversion to the target amine via nucleophilic substitution.
Preparation of 5-Methyl-indan-1-one and Related Indanones
The synthesis of this compound begins with the preparation of its achiral precursor, 5-Methyl-indan-1-one. sigmaaldrich.comsynquestlabs.com This indanone serves as the fundamental building block upon which the crucial stereocenter is established. The most prevalent and effective method for constructing the indanone ring system is the intramolecular Friedel-Crafts acylation. researchgate.net This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride derivative.
In the context of 5-Methyl-indan-1-one, the synthesis generally starts from a readily available toluene (B28343) derivative. The process involves creating a 3-(p-tolyl)propanoic acid intermediate, which is then cyclized. The cyclization is promoted by a strong acid or a Lewis acid catalyst, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), which facilitates the electrophilic attack of the acyl group onto the aromatic ring to form the fused five-membered ring of the indanone. researchgate.netwikipedia.org
Alternative strategies for synthesizing the indanone core include methods starting from different precursors. For instance, a one-step synthesis using a suitable aromatic substrate and 3,3-dimethylacrylic acid catalyzed by niobium(V) chloride (NbCl₅) has been reported for various indanone derivatives. commonorganicchemistry.com Another approach involves the nickel-catalyzed reductive cyclization of enones. researchgate.net The choice of method often depends on factors like the availability of starting materials, desired yield, and scalability.
Table 1: Synthetic Methods for 5-Methyl-indan-1-one
| Starting Material Precursor | Reaction Type | Catalyst/Reagents | Key Features |
| 3-(p-tolyl)propanoic acid | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) or AlCl₃ | A common and direct method for cyclization to form the indanone ring. researchgate.netwikipedia.org |
| Toluene and Succinic Anhydride | Friedel-Crafts Acylation followed by Reduction and Cyclization | AlCl₃, then a reducing agent (e.g., Wolff-Kishner or Clemmensen), then PPA | A multi-step but reliable route starting from basic commodity chemicals. |
| Electron-rich 2-alkyl-1-ethynylbenzene derivatives | Cyclization/1,5-Hydrogen Shift | Metal-vinylidene intermediate | An alternative route for constructing the indanone system. researchgate.net |
Stereoselective Reduction of Indanone Precursors to Indanols
With 5-Methyl-indan-1-one in hand, the next critical step is the stereoselective reduction of the ketone to the corresponding alcohol, 5-methyl-1-indanol. This step is pivotal as it establishes the chiral center that will be carried through to the final amine product. To achieve high enantioselectivity, asymmetric reduction methods are employed.
One of the most effective and widely cited methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst, which coordinates to the borane (B79455) reducing agent (such as BH₃·THF or catecholborane) and the ketone substrate. This coordination creates a rigid, organized transition state that directs the hydride delivery to one specific face of the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol.
For the synthesis of this compound, the reduction of 5-Methyl-indan-1-one must yield the corresponding (S)-5-Methyl-indan-1-ol, as the subsequent amination step typically proceeds with an inversion of stereochemistry. The use of an (R)-CBS catalyst directs the reduction to produce the (S)-alcohol with high enantiomeric excess (ee). The enantioselectivity of this reaction is often excellent, providing the chiral indanol in high optical purity, which is essential for the synthesis of an enantiopure final product. nih.gov
Table 2: Asymmetric Reduction of Indanones
| Substrate | Catalyst System | Reducing Agent | Product Configuration | Enantiomeric Excess (ee) |
| 5-Methyl-indan-1-one | (R)-Me-CBS Catalyst | Borane (BH₃) | (S)-5-Methyl-indan-1-ol | Typically >95% |
| 3-Aryl Indenones | (R)-Me-CBS / (S)-Me-CBS | Borane (BH₃) | Chiral Indanols | High ee reported nih.gov |
Nucleophilic Substitution Reactions on Indanol Derivatives
The final stage in the synthesis of this compound involves the conversion of the chiral intermediate, (S)-5-Methyl-indan-1-ol, into the target primary amine. This transformation is accomplished through a nucleophilic substitution reaction where the hydroxyl group is replaced by an amino group. Since the hydroxyl group is a poor leaving group, it must first be activated. chemistrysteps.com
A highly effective and stereospecific method for this conversion is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the direct substitution of a primary or secondary alcohol with a suitable nitrogen nucleophile with a complete inversion of configuration at the chiral center. organic-chemistry.orgresearchgate.net This inversion is crucial, as it converts the (S)-indanol into the desired (R)-indanamine.
The typical procedure involves reacting the (S)-5-Methyl-indan-1-ol with triphenylphosphine (B44618) (PPh₃), an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a nitrogen nucleophile. wikipedia.org Suitable nitrogen sources that are acidic enough for the Mitsunobu reaction include phthalimide (B116566) or hydrazoic acid (HN₃). organic-chemistry.org
Using Phthalimide: The reaction with phthalimide yields an N-substituted phthalimide derivative. This intermediate is then subjected to hydrolysis (e.g., using hydrazine (B178648) in the Gabriel synthesis) to release the free primary amine. organic-chemistry.org
Using an Azide (B81097) Source: Alternatively, using an azide source like diphenylphosphoryl azide (DPPA) or sodium azide generates an alkyl azide. commonorganicchemistry.com The resulting (R)-1-azido-5-methylindane is then reduced to the primary amine using a mild reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd) or lithium aluminum hydride (LiAlH₄).
Both routes proceed with the necessary inversion of stereochemistry, ensuring that the (S)-alcohol is converted to the (R)-amine, thereby completing the stereoselective synthesis. chemistrysteps.comorganic-chemistry.org
Advanced Applications of R 5 Methyl Indan 1 Ylamine in Asymmetric Organic Synthesis
Role as Chiral Auxiliaries in Stereoselective Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. wikipedia.org After guiding the formation of the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Chiral primary amines are a well-established class of auxiliaries. They are typically reacted with a prochiral substrate, such as a ketone or a carboxylic acid derivative, to form a chiral intermediate like an imine or an amide.
Utilization as Chiral Ligands in Asymmetric Catalysis
Chiral amines and their derivatives are frequently used as ligands that coordinate to a transition metal center, creating a chiral catalyst capable of promoting enantioselective transformations. acs.org The steric and electronic properties of the ligand are crucial for achieving high levels of enantioselectivity.
Enantioselective Reductions and Hydrogenations
Asymmetric hydrogenation is a powerful tool for producing chiral molecules. acs.orgrsc.org Chiral ligands are essential for transferring stereochemical information from the catalyst to the substrate. In the context of hydrogenations, ligands derived from chiral amines can be used in catalyst systems with metals like ruthenium, rhodium, or iridium to reduce prochiral olefins, ketones, and imines. rsc.orgrsc.orgresearchgate.net
For (R)-5-Methyl-indan-1-ylamine, it could be derivatized into more complex ligands, such as phosphine-amine or diphosphine ligands. These ligands would then coordinate with a metal precursor to form an active catalyst for the asymmetric hydrogenation of various substrates. The success of such a catalyst would depend on its ability to create a well-defined chiral pocket around the metal center, forcing the substrate to bind in a specific orientation before the hydrogen addition occurs. Studies on the closely related R-1-(1-naphthyl)ethylamine have shown that chiral modifiers can accelerate hydrogenation rates on palladium surfaces. nih.gov While this suggests a potential role for indan-based amines, specific data on the performance of this compound as a ligand in these reactions, including yields and enantiomeric excesses, remains uncharacterised in the literature.
Asymmetric Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands play a pivotal role in a multitude of these reactions, including aldol (B89426) reactions, Michael additions, and allylic alkylations. Amine-based ligands can coordinate to Lewis acidic metals, modifying their reactivity and creating a chiral environment that dictates the facial selectivity of the reaction.
A hypothetical application would involve using a complex of a transition metal and a ligand derived from this compound to catalyze the addition of a nucleophile to an electrophile. The defined stereochemistry of the ligand would control the trajectory of the incoming nucleophile, resulting in the preferential formation of one enantiomer of the product. While the development of chiral ligands for asymmetric catalysis is a robust field, specific applications and detailed results for this compound in C-C bond-forming reactions are not described in available scientific reports.
Application as Chiral Building Blocks (Synthons) for Complex Molecular Architectures
Chiral amines are invaluable as synthons, or building blocks, where their stereogenic center is permanently incorporated into the final target molecule. rsc.orgacs.org This approach is fundamental in medicinal chemistry and natural product synthesis, where the biological activity of a molecule is often dependent on its absolute stereochemistry. rsc.org
This compound serves as a chiral scaffold. Its primary amine group provides a handle for further chemical modifications, allowing for its integration into larger, more complex molecular structures. For example, it could be used as a key fragment in the synthesis of pharmacologically active compounds where the specific stereochemistry and rigid conformational structure of the R-aminoindan moiety are essential for biological recognition and activity. Synthetic routes to related chiral aminoindanes, such as (S)-1-aminoindane, have been developed using other chiral auxiliaries, highlighting the importance of this structural motif. researchgate.net However, specific examples of complex molecules synthesized directly from this compound as a starting synthon are not detailed in the surveyed literature.
Derivatization and Functionalization Reactions of R 5 Methyl Indan 1 Ylamine
N-Alkylation and Acylation Reactions
The primary amine group of (R)-5-Methyl-indan-1-ylamine is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's properties and for constructing more complex molecular architectures.
Direct N-alkylation of primary amines with conventional alkylating agents can be challenging to control, often resulting in mixtures of secondary and tertiary amines, along with quaternary ammonium (B1175870) salts. unive.it To achieve selective mono-alkylation, specific methodologies are often employed. One common strategy is reductive amination, which involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction. Another modern approach involves using alcohols as alkylating agents via a "borrowing hydrogen" strategy, often catalyzed by transition metals like ruthenium or iridium. organic-chemistry.org For instance, selective N-methylation can be achieved using methanol (B129727) in the presence of specialized catalysts. organic-chemistry.org
A more controlled method for selective mono-N-alkylation utilizes dialkyl carbonates over zeolite catalysts, such as Na-exchanged Y faujasite. This method has been shown to be effective for various anilines, yielding mono-N-alkylated products with high selectivity. unive.it
N-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, proceeds cleanly to form stable amide derivatives. This reaction is typically high-yielding and is a reliable method for protecting the amine group or for introducing specific functionalities. A related reaction involves the formation of carbamates through the reaction with chloroformates. While specific examples for the 5-methyl derivative are not prevalent in readily available literature, extensive work on the closely related (R)-1-aminoindane demonstrates this reactivity. For example, (R)-1-aminoindane can be converted to its corresponding carbamate (B1207046) or N-alkylated with agents like propargyl bromide. google.com
Table 1: Representative N-Alkylation and Acylation Reactions This table includes reactions demonstrated on the closely related (R)-1-aminoindane, which are illustrative of the reactivity of this compound.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Acylation (Carbamate) | Isopropyl chloroformate, inert solvent (e.g., toluene) | N-Aryl carbamate | google.com |
| N-Alkylation | Propargyl bromide, base, polar aprotic solvent (e.g., acetonitrile) | N-Propargyl amine | google.com |
| N-Methylation | Methyl iodide, triethylamine | N-Methyl amine | nih.gov |
| Selective N-Methylation | Dialkyl carbonate, Na-Y faujasite catalyst, ~130 °C | Mono-N-methyl amine | unive.it |
Formation of Imines and Schiff Bases from this compound
This compound, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent elimination of a water molecule yields the C=N double bond characteristic of an imine. masterorganicchemistry.com
To drive the equilibrium towards the product, the reaction is often carried out with azeotropic removal of water or in the presence of a dehydrating agent like molecular sieves. wikipedia.org The reaction rate is pH-dependent, typically optimal under weakly acidic conditions (pH 4-5).
Imines derived from this compound are valuable intermediates in their own right. The C=N bond can be reduced to form secondary amines (reductive amination), or it can participate in various cycloaddition and nucleophilic addition reactions.
Table 2: Expected Imine Formation with Common Carbonyl Compounds
| Carbonyl Compound | Reaction Conditions | Expected Imine Product |
|---|---|---|
| Benzaldehyde | Ethanol, reflux, 5 hours | N-(phenylmethylene)-(R)-5-methyl-indan-1-amine |
| Acetone | Ethanol, room temp, molecular sieves | N-(propan-2-ylidene)-(R)-5-methyl-indan-1-amine |
| Indole-3-carboxaldehyde | Ethanol, room temp, 8 hours | N-((1H-indol-3-yl)methylene)-(R)-5-methyl-indan-1-amine |
| Cyclohexanone | Toluene (B28343), Dean-Stark trap, acid catalyst | N-(cyclohexylidene)-(R)-5-methyl-indan-1-amine |
Cyclization and Ring-Forming Reactions Involving the Indanylamine Core
The amine and imine derivatives of this compound are versatile precursors for the synthesis of complex heterocyclic structures. The nitrogen atom can act as a nucleophile to initiate intramolecular cyclization, or the imine derivatives can participate in intermolecular cycloaddition reactions. masterorganicchemistry.com
Imines are known to be key partners in several name reactions that build heterocyclic rings:
Aza-Diels-Alder Reaction: Imines can act as dienophiles, reacting with dienes to form tetrahydropyridines. wikipedia.org
Staudinger Synthesis: The [2+2] cycloaddition of an imine with a ketene (B1206846) is a classic method for synthesizing β-lactams. wikipedia.org
Povarov Reaction: This reaction involves an aromatic imine and an enol ether to produce quinolines. wikipedia.org
Furthermore, if the indanylamine is reacted with a molecule containing a second electrophilic site, subsequent intramolecular reactions can lead to the formation of fused or spiro-heterocyclic systems. For example, imines derived from 2-aminobenzaldehydes are known to undergo rearrangements and cyclizations to form quinazolines and benzodiazepines. rsc.org While direct examples starting from this compound are not widely documented, these established synthetic routes highlight the potential of its derivatives in constructing diverse polycyclic compounds.
Table 3: Potential Cyclization Reactions for Derivatives of this compound
| Derivative | Reaction Type | Reaction Partner | Resulting Heterocyclic Core | Reference |
|---|---|---|---|---|
| Imine | Aza-Diels-Alder | Conjugated Diene | Tetrahydropyridine | wikipedia.org |
| Imine | Staudinger Cycloaddition | Ketene | β-Lactam | wikipedia.org |
| Imine | Povarov Reaction | Enol Ether | Quinoline | wikipedia.org |
| Amine | Amination/Cyclization | Substrate with leaving group | N-heterocycle (e.g., piperidine) | nih.gov |
Regioselective and Stereoselective Functionalization of the Indane Ring
Functionalizing the indane ring of this compound presents a challenge in controlling regioselectivity, particularly on the six-membered aromatic ring. The reactivity of the aromatic ring in electrophilic substitution reactions is governed by the directing effects of the existing substituents: the methyl group and the amino (or derivatized amino) group. The amino group is a powerful ortho-, para-director, which would activate the C4 and C6 positions.
Achieving functionalization at other positions, such as C7, often requires more advanced synthetic strategies. nih.gov For 6,5-fused heterocyclic systems, the functionalization of the six-membered ring is generally less facile than that of the five-membered ring. nih.gov Overcoming this requires specific approaches, such as directed ortho-metalation, where a substituent coordinates to a metal catalyst and directs C-H activation to an adjacent position.
Stereoselectivity is another key consideration. The existing chiral center at the C1 position can influence the stereochemical outcome of reactions occurring on the five-membered cyclopentyl portion of the indane ring. Any reaction that creates a new stereocenter on this ring could potentially proceed with diastereoselectivity, favoring the formation of one diastereomer over another due to the steric and electronic influence of the C1 substituent. For example, a photochemical ring closure of a complex 1,2-bisdiphenylmethylene-3-methylindane has been shown to be stereospecific. rsc.org
Computational and Theoretical Investigations of R 5 Methyl Indan 1 Ylamine
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. rsc.org It is widely used to investigate the electronic structure, geometry, and reactivity of organic molecules, including aromatic amines and their derivatives. researchgate.netrsc.org
Conformation and Stereochemical Analysis using DFT
The structure of (R)-5-methyl-indan-1-ylamine features a chiral center at the C1 position of the indane ring and a flexible five-membered ring. DFT calculations are instrumental in determining the preferred three-dimensional structure.
Ring Pucker Analysis: The cyclopentane (B165970) portion of the indane skeleton is not planar and can adopt various puckered conformations (envelope, twist). DFT calculations can predict the relative energies of these conformers to identify the most stable arrangement. For substituted indanes, the position and nature of the substituents dictate the lowest energy conformation.
Amino Group Orientation: The orientation of the amino (-NH2) group relative to the indane ring is crucial for its intermolecular interactions. DFT can model the rotational barrier around the C-N bond and identify the most stable rotamers. In similar primary aromatic amines, steric interactions can influence the rotation of the amino group, a feature that DFT calculations can accurately capture. researchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Stable Conformer of this compound Note: This data is representative and illustrates typical outputs of a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). Actual values may vary based on the specific computational method.
| Parameter | Value |
| C1-N Bond Length | ~ 1.46 Å |
| C-C (Aromatic) Bond Length | ~ 1.39 Å |
| C-C (Aliphatic) Bond Length | ~ 1.54 Å |
| C-N-H Bond Angle | ~ 109.5° |
| Ring Pucker Dihedral Angle | Varies (e.g., ~20-40°) |
Reaction Mechanism Elucidation and Transition State Analysis
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.netchemrxiv.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For a primary amine like this compound, DFT can be used to study various reactions, such as N-acylation, alkylation, or its role in catalyzing reactions. rsc.org
The process involves:
Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized as energy minima on the potential energy surface.
Finding Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. Advanced algorithms are used to locate this first-order saddle point.
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), which is a key determinant of the reaction rate. nih.gov A lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the found transition state correctly connects the desired reactants and products.
Table 2: Illustrative DFT-Calculated Free Energies of Activation for a Hypothetical Reaction Note: This table illustrates how DFT can be used to compare different potential pathways for a reaction involving an aminoindan, such as its synthesis or further functionalization.
| Reaction Pathway | Reactant Complex (kcal/mol) | Transition State (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |
| Pathway A | 0.0 | +22.5 | 22.5 |
| Pathway B | -1.5 | +18.0 | 19.5 |
Prediction of Spectroscopic Properties (e.g., IR, Raman, UV/Vis)
DFT methods can simulate various types of molecular spectra with a high degree of accuracy, aiding in the identification and characterization of compounds. rsc.org
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. scispace.com These calculated frequencies correspond to specific molecular motions (stretching, bending, rocking). Comparing the calculated spectrum with an experimental one can confirm the structure and identify characteristic functional groups. For primary amines, characteristic N-H stretching and bending vibrations are expected. nih.gov
UV/Vis Spectroscopy: Electronic transitions, which give rise to UV/Vis absorption, can be calculated using Time-Dependent DFT (TD-DFT). researchgate.net This method predicts the excitation energies (corresponding to absorption wavelengths, λmax) and oscillator strengths (corresponding to absorption intensity). rsc.org The calculations can identify the specific molecular orbitals involved in the transition (e.g., HOMO to LUMO).
Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for this compound Note: Calculated frequencies are often systematically scaled to better match experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | ~3450 | ~3380 |
| N-H Symmetric Stretch | ~3360 | ~3300 |
| Aromatic C-H Stretch | ~3050 | ~3030 |
| Aliphatic C-H Stretch | ~2950 | ~2920 |
| N-H Scissoring | ~1610 | ~1590 |
| Aromatic C=C Stretch | ~1580 | ~1575 |
Molecular Dynamics Simulations and Intermolecular Interactions
While DFT is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase (like a solution) or when interacting with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes.
For this compound, MD simulations could be used to:
Study Solvation: Analyze how water or other solvent molecules arrange around the solute molecule, and calculate the free energy of solvation.
Investigate Intermolecular Interactions: In a simulation with a biological target (like an enzyme or receptor), MD can reveal the specific interactions—such as hydrogen bonds between the amino group and protein residues, or hydrophobic interactions involving the indane ring—that govern molecular recognition.
Explore Conformational Dynamics: MD can show how the molecule flexes and changes its conformation over time in a realistic environment, which is often not captured by static DFT calculations.
Quantitative Structure-Activity Relationships (QSAR) and In Silico Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug discovery and toxicology. nih.govsums.ac.iryoutube.com The goal is to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov
To build a QSAR model for a series of aminoindane derivatives, including this compound, the following steps would be taken:
Data Set: A series of aminoindane analogs with measured biological activity (e.g., receptor binding affinity, enzyme inhibition) is required.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic properties.
Model Building: Statistical methods (e.g., multiple linear regression, partial least squares) are used to create an equation that links the descriptors to the activity.
Validation: The model's predictive power is tested on a set of molecules not used in its creation.
For this compound, relevant descriptors could be calculated to predict its potential activity based on models developed for similar compounds.
Table 4: Selected Molecular Descriptors for this compound Calculated In Silico Note: These values are calculated from the molecular structure and are used as inputs for QSAR models.
| Descriptor | Description | Typical Calculated Value |
| Molecular Weight | Mass of the molecule | ~147.22 g/mol |
| LogP (octanol-water partition coefficient) | Lipophilicity | ~2.5 |
| Topological Polar Surface Area (TPSA) | Surface area from polar atoms | ~26.0 Ų |
| Number of Hydrogen Bond Donors | Count of N-H, O-H bonds | 1 (the -NH2 group) |
| Number of Hydrogen Bond Acceptors | Count of N, O atoms | 1 (the N atom) |
| Number of Rotatable Bonds | Flexibility of the molecule | 1 |
Advanced Spectroscopic and Analytical Characterization of R 5 Methyl Indan 1 Ylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (R)-5-Methyl-indan-1-ylamine. uobasrah.edu.iq Through the application of ¹H, ¹³C, and various 2D NMR techniques, a comprehensive understanding of the molecule's connectivity and stereochemistry can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. Key signals include those for the aromatic protons, the benzylic proton at the chiral center, the methylene (B1212753) protons of the indane ring, and the methyl group protons. The chemical shifts and coupling constants (J-values) of these protons allow for the assignment of their relative positions within the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states. For instance, the spectrum of the related compound 5-methylindan (B54010) shows distinct signals for the methyl carbon, the methylene carbons, and the aromatic carbons. nih.govspectrabase.com
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the indane ring system. HSQC spectra correlate directly bonded proton and carbon atoms, facilitating the unambiguous assignment of both ¹H and ¹³C signals.
For the stereochemical assignment, chiral derivatizing agents or chiral solvating agents can be used in NMR studies. mdpi.com The formation of diastereomeric derivatives with a chiral auxiliary can lead to the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the spectra with those of known standards. mdpi.combham.ac.uk
Below is a representative table of expected NMR data for this compound, based on the analysis of similar structures.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C1-H | ~4.2 (t) | ~55 |
| C2-H₂ | ~1.8-2.0 (m), ~2.4-2.6 (m) | ~30 |
| C3-H₂ | ~2.8-3.0 (m) | ~35 |
| C4-H | ~7.1 (d) | ~125 |
| C5-CH₃ | ~2.3 (s) | ~21 |
| C6-H | ~7.0 (s) | ~128 |
| C7-H | ~7.2 (d) | ~124 |
| C3a | - | ~145 |
| C7a | - | ~140 |
| C5 | - | ~137 |
| NH₂ | ~1.5 (br s) | - |
Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound, the molecular formula is C₁₀H₁₃N, giving a molecular weight of approximately 147.22 g/mol .
Electron impact (EI) ionization is a common method that leads to the fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org In the case of this compound, cleavage of the bond between C1 and C7a of the indane ring is expected.
Common fragmentation pathways for similar amine compounds include the loss of a hydrogen atom to form the [M-1]⁺ ion, or the loss of a methyl radical ([M-15]⁺). docbrown.info The fragmentation of the indane ring system itself can also lead to characteristic ions. For example, in the mass spectrum of the related compound 5-methylindan, prominent peaks corresponding to the molecular ion (m/z 132) and a fragment at m/z 117, corresponding to the loss of a methyl group, are observed. nih.gov
A proposed fragmentation pattern for this compound is outlined below:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 147 | [C₁₀H₁₃N]⁺ | Molecular Ion (M⁺) |
| 146 | [C₁₀H₁₂N]⁺ | Loss of H• from the amine or benzylic position |
| 132 | [C₉H₁₀N]⁺ | Loss of CH₃• |
| 130 | [C₁₀H₁₂]⁺ | Loss of NH₃ |
| 117 | [C₉H₉]⁺ | Loss of CH₃• and NH₂• |
High-resolution mass spectrometry (HRMS) can be utilized to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of their elemental composition. mdpi.com
Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed with chiral stationary phases (CSPs) to separate the (R) and (S) enantiomers. pensoft.netresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and versatile method for enantiomeric separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a broad range of chiral compounds. abo.firesearchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. pensoft.net
Chiral Gas Chromatography (GC): For volatile compounds, or those that can be derivatized to become volatile, chiral GC is a powerful technique. Cyclodextrin-based CSPs are commonly used in capillary GC columns for the separation of enantiomers. researchgate.net The enantiomers of this compound may be separated directly or after derivatization with a suitable chiral or achiral reagent to enhance volatility and improve separation.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 where Area_R and Area_S are the peak areas of the (R) and (S) enantiomers, respectively.
| Chromatographic Method | Typical Chiral Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection |
| Chiral HPLC | Cellulose or Amylose derivatives (e.g., Chiralpak® series) | Hexane/Isopropanol | UV |
| Chiral GC | Cyclodextrin derivatives (e.g., Beta DEX™) | Helium or Hydrogen | FID or MS |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. mdpi.com This technique provides a three-dimensional map of the electron density within a single crystal of the compound, allowing for the precise determination of the spatial arrangement of its atoms.
To perform X-ray crystallography on this compound, it is first necessary to obtain a suitable single crystal. This is often achieved by forming a salt with a chiral acid of known absolute configuration, such as tartaric acid or a camphor (B46023) sulfonic acid derivative. The resulting diastereomeric salt is then crystallized.
The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the construction of a model of the crystal lattice. The absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, often referenced to the known configuration of the chiral auxiliary used for salt formation. mdpi.com This method provides unambiguous proof of the (R) or (S) configuration at the chiral center. For example, the absolute configuration of the related compound (+)-1-methylindane was unequivocally determined to be (R) through chemical correlations and spectroscopic methods that were ultimately tied to X-ray crystallographic data. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be used to study its conformational properties.
FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational modes include:
N-H stretching: Typically in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.
C-H stretching (aromatic): Usually found just above 3000 cm⁻¹.
C-H stretching (aliphatic): Found just below 3000 cm⁻¹.
C=C stretching (aromatic): In the range of 1450-1600 cm⁻¹.
N-H bending: Around 1600 cm⁻¹.
C-N stretching: Typically in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Raman optical activity (ROA) is a powerful chiroptical technique that can provide detailed stereochemical information, as demonstrated in the structural elucidation of the related 1-methylindane. researchgate.net
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H stretch | 3300-3500 | 3300-3500 |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C stretch | 1450-1600 | 1450-1600 |
| N-H bend | ~1600 | Weak |
| C-N stretch | 1000-1200 | 1000-1200 |
UV-Visible Spectroscopy for Electronic Structure Analysis
UV-Visible spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions within the molecule. The chromophore in this molecule is the substituted benzene (B151609) ring.
The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, typically between 200 and 300 nm, corresponding to π → π* transitions of the aromatic ring. The presence of the methyl and aminoalkyl substituents on the benzene ring will influence the position and intensity of these absorption bands. While standard UV-Vis spectroscopy is not inherently chiral, when combined with a method to differentiate enantiomers, such as circular dichroism (CD) spectroscopy, it becomes a powerful tool for stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light and can be used to determine enantiomeric excess and, in some cases, absolute configuration by comparing the experimental spectrum to theoretical calculations or spectra of related compounds with known configurations. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
